molecular formula C9H7BrClNO2S B14771738 3-Bromo-1-methyl-1H-indole-5-sulfonyl chloride

3-Bromo-1-methyl-1H-indole-5-sulfonyl chloride

Cat. No.: B14771738
M. Wt: 308.58 g/mol
InChI Key: HNQHNLSIXJKXAO-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indole-5-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 3rd position, a methyl group at the 1st position, and a sulfonyl chloride group at the 5th position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-indole-5-sulfonyl chloride typically involves the bromination of 1-methyl-1H-indole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The sulfonylation step involves the reaction of the brominated indole with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The indole ring can undergo oxidation to form oxindole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of 3-substituted indole derivatives.

    Reduction: Formation of sulfonamide or sulfone derivatives.

    Oxidation: Formation of oxindole derivatives.

Scientific Research Applications

3-Bromo-1-methyl-1H-indole-5-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-indole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby exerting its biological effects. The bromine atom and indole ring contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-5-sulfonyl chloride: Lacks the bromine atom at the 3rd position.

    5-Bromo-1-methyl-1H-indole: Lacks the sulfonyl chloride group at the 5th position.

    3-Bromo-1H-indole-5-sulfonyl chloride: Lacks the methyl group at the 1st position.

Uniqueness

3-Bromo-1-methyl-1H-indole-5-sulfonyl chloride is unique due to the combination of the bromine atom, methyl group, and sulfonyl chloride group on the indole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H7BrClNO2S

Molecular Weight

308.58 g/mol

IUPAC Name

3-bromo-1-methylindole-5-sulfonyl chloride

InChI

InChI=1S/C9H7BrClNO2S/c1-12-5-8(10)7-4-6(15(11,13)14)2-3-9(7)12/h2-5H,1H3

InChI Key

HNQHNLSIXJKXAO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)Cl)Br

Origin of Product

United States

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